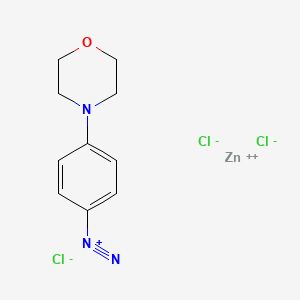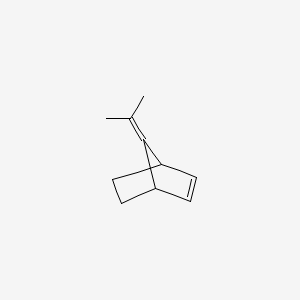
Bicyclo(2.2.1)hept-2-ene, 7-(1-methylethylidene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo(2.2.1)hept-2-ene, 7-(1-methylethylidene)-, also known as 7-isopropylidenenorbornene, is a cyclic olefin with the molecular formula C10H14. This compound is characterized by its bicyclic structure, which includes a norbornene framework with an isopropylidene substituent at the 7-position. It is a versatile compound used in various chemical reactions and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bicyclo(2.2.1)hept-2-ene, 7-(1-methylethylidene)- can be synthesized through several methods. One common approach involves the Diels-Alder reaction between cyclopentadiene and isopropylidene cyclopentadiene. The reaction is typically carried out under controlled temperature conditions to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of bicyclo(2.2.1)hept-2-ene, 7-(1-methylethylidene)- often involves the use of continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature and pressure, leading to efficient and scalable production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Bicyclo(2.2.1)hept-2-ene, 7-(1-methylethylidene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide to form corresponding diols.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield saturated hydrocarbons.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles, leading to the formation of halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or osmium tetroxide in the presence of a co-oxidant.
Reduction: Hydrogen gas with a palladium catalyst under mild pressure.
Substitution: Halogens like chlorine or bromine in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
Bicyclo(2.2.1)hept-2-ene, 7-(1-methylethylidene)- has a wide range of applications in scientific research:
Chemistry: Used as a monomer in polymerization reactions to produce specialty polymers with unique properties.
Biology: Employed in the synthesis of biologically active molecules and as a building block in drug discovery.
Medicine: Investigated for its potential use in the development of pharmaceuticals due to its unique structural features.
Industry: Utilized in the production of advanced materials, including high-performance plastics and resins.
Mécanisme D'action
The mechanism of action of bicyclo(2.2.1)hept-2-ene, 7-(1-methylethylidene)- involves its ability to participate in various chemical reactions due to its strained bicyclic structure. The compound’s reactivity is influenced by the presence of the isopropylidene group, which can stabilize reaction intermediates and facilitate the formation of desired products. The molecular targets and pathways involved depend on the specific reaction and application.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo(2.2.1)hept-2-ene: Lacks the isopropylidene substituent, making it less reactive in certain chemical reactions.
Bicyclo(2.2.1)hept-5-ene-2-carboxaldehyde: Contains an aldehyde group, leading to different reactivity and applications.
2-Benzoyl-5-norbornene: Contains a benzoyl group, which significantly alters its chemical properties and applications.
Uniqueness
Bicyclo(2.2.1)hept-2-ene, 7-(1-methylethylidene)- is unique due to the presence of the isopropylidene group, which enhances its reactivity and makes it suitable for a broader range of chemical reactions and applications compared to its analogs.
Propriétés
Numéro CAS |
14995-50-7 |
|---|---|
Formule moléculaire |
C10H14 |
Poids moléculaire |
134.22 g/mol |
Nom IUPAC |
7-propan-2-ylidenebicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C10H14/c1-7(2)10-8-3-4-9(10)6-5-8/h3-4,8-9H,5-6H2,1-2H3 |
Clé InChI |
LUOGQGXSVQQCOL-UHFFFAOYSA-N |
SMILES canonique |
CC(=C1C2CCC1C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


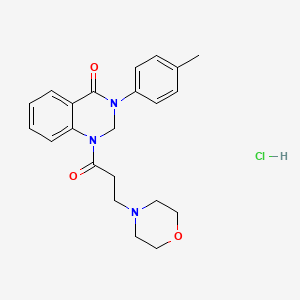

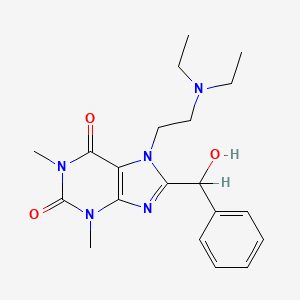
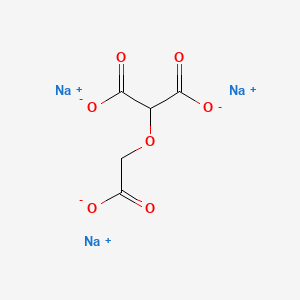

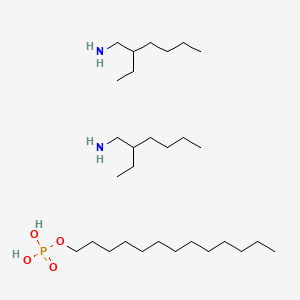
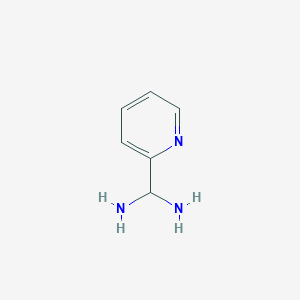

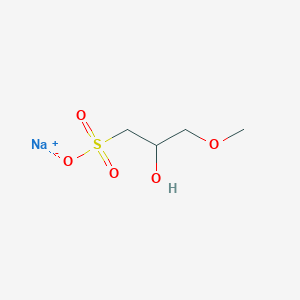

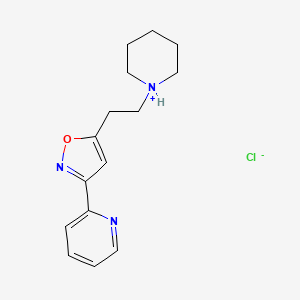
![4-{[4-(Diethylamino)phenyl][4-(diethyliminio)cyclohexa-2,5-dien-1-ylidene]methyl}naphthalene-2,7-disulfonate](/img/structure/B13732867.png)
